N1-[2-(Diethylamino)ethyl]-1,3-propanediamine
Description
N1-[2-(Diethylamino)ethyl]-1,3-propanediamine (CAS: 10563-30-1) is a branched aliphatic polyamine with the molecular formula C₉H₂₃N₃ and a molecular weight of 173.30 g/mol . Its structure comprises a 1,3-propanediamine backbone substituted at the N1 position with a 2-(diethylamino)ethyl group.
Properties
IUPAC Name |
N'-[2-(diethylamino)ethyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23N3/c1-3-12(4-2)9-8-11-7-5-6-10/h11H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXRRHHZYNMQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(Diethylamino)ethyl]-1,3-propanediamine typically involves the reaction of diethylamine with 1,3-dibromopropane. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-[2-(Diethylamino)ethyl]-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: The major products include N-oxides and other oxidized derivatives.
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N1-[2-(Diethylamino)ethyl]-1,3-propanediamine is widely used in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N1-[2-(Diethylamino)ethyl]-1,3-propanediamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include signal transduction pathways where the compound can influence cellular responses by altering the activity of key proteins.
Comparison with Similar Compounds
N,N-Diethyl-N'-methyl-1,3-propanediamine (CAS: 5459-95-0)
- Molecular Formula : C₈H₂₀N₂
- Key Structural Difference : Replaces one ethyl group in the target compound with a methyl group.
- However, the reduced electron-donating capacity of methyl compared to ethyl may lower basicity.
- Applications : Used as an intermediate in surfactant synthesis and pharmaceutical agents. Its hazard profile includes irritation (Xi classification), similar to the target compound .
N1-[4-(Diethylamino)benzyl]-1,3-propanediamine (CAS: 1040688-44-5)
- Molecular Formula : C₁₄H₂₅N₃
- Key Structural Difference: Incorporates a 4-(diethylamino)benzyl group instead of the ethylaminoethyl chain.
- Properties : The aromatic benzyl ring introduces π-π stacking capabilities, making it suitable for interactions with biological targets like HIV-1 Tat/PCAF BRD proteins. Such aromatic derivatives often exhibit higher binding affinities but may suffer from reduced solubility in aqueous media .
- Applications : Explored in antiviral drug design, where substituent polarity and aromaticity critically influence inhibitory activity (e.g., IC₅₀ values in ELISA assays) .
N'-(3-Aminopropyl)-N,N-dimethyl-1,3-propanediamine
- Molecular Formula : C₈H₂₁N₃
- Key Structural Difference: Features dimethylamino and aminopropyl substituents.
- Properties: The dimethylamino group decreases basicity compared to diethylamino groups, while the aminopropyl chain enhances flexibility in metal coordination. This compound is a precursor in synthesizing cobalt(III) complexes for catalytic studies .
1,5,8,12-Tetraazadodecane
- Molecular Formula : C₁₀H₂₆N₄
- Key Structural Difference : A longer-chain tetraamine with four amine groups.
- Properties : Increased amine density enhances metal-chelation efficiency, particularly for transition metals like Co(II) and Zn(II). Applications include corrosion inhibition and as a ligand in macrocyclic complexes .
Comparative Analysis of Key Properties
Table 1: Structural and Functional Comparison
Corrosion Inhibition
Aliphatic amines like DETA (diethylenetriamine) and TETA (triethylenetetramine) are benchmark corrosion inhibitors. The target compound’s diethylaminoethyl group enhances electron donation to metal surfaces, comparable to PEHA (pentaethylenehexamine), but with lower molecular weight improving diffusion rates .
Coordination Chemistry
The compound forms stable complexes with Co(III) and Zn(II), as seen in studies of [Co(N-(2-aminoethyl)-1,3-propanediamine)Cl] complexes. Its branching reduces geometric isomerism compared to linear polyamines like 1,3-propanediamine .
Biological Activity
N1-[2-(Diethylamino)ethyl]-1,3-propanediamine, also known as N,N'-bis(2-aminoethyl)-1,3-propanediamine, is a compound of significant interest in biological research due to its various biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H20N4
- Molecular Weight : 160.26 g/mol
- CAS Number : 333131
- Structure : The compound features a propanediamine backbone with diethylamino groups attached, which contributes to its biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Metal Chelation : It serves as a high-affinity chelator for copper ions (Cu(II)), which can disrupt cellular functions by inducing copper deficiency in cells. This property has been exploited in studies related to cancer cell lines, such as HL-60 (human promyelocytic leukemia cells), where it inhibits mitochondrial cytochrome c oxidase activity .
- Antioxidant Properties : The compound has been shown to influence the activity of superoxide dismutase (SOD) in Escherichia coli, suggesting a role in oxidative stress management within bacterial cells. This is particularly relevant for understanding its potential use in microbiological applications .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : By chelating copper, the compound can inhibit enzymes that require this metal as a cofactor. For instance, the inhibition of cytochrome c oxidase leads to impaired mitochondrial respiration and increased apoptosis in cancer cells .
- Regulation of Gene Expression : The compound has been implicated in modulating gene expression related to oxidative stress responses in bacteria. This suggests potential applications in developing antimicrobial agents or understanding bacterial resistance mechanisms .
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
A study investigating the anticancer properties of this compound found that treatment with this compound led to significant apoptosis in HL-60 cells. The mechanism was linked to the inhibition of mitochondrial respiration due to copper depletion, highlighting its potential as an anticancer agent .
Safety and Toxicology
While this compound shows promising biological activities, safety assessments indicate moderate acute toxicity. In animal studies, LD50 values ranged from 410 mg/kg to 1870 mg/kg depending on the route of exposure and species tested . Care should be taken when handling this compound due to its hazardous nature.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
